Product packaging for 3-Amino-3-(pyridin-2-YL)acrylonitrile(Cat. No.:CAS No. 55330-52-4)

3-Amino-3-(pyridin-2-YL)acrylonitrile

Cat. No.: B112768
CAS No.: 55330-52-4
M. Wt: 145.16 g/mol
InChI Key: UUIKPAVVDPUTNH-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Nitriles as Synthetic Intermediates and Functional Molecules

Pyridine-containing nitriles are a cornerstone of modern synthetic organic chemistry, valued for their dual reactivity. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key structural motif in a vast number of biologically active compounds and functional materials. researchgate.netresearchgate.netnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netnih.gov

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This synthetic flexibility makes pyridine-containing nitriles valuable intermediates in the construction of complex molecular architectures. researchgate.net Furthermore, the strong electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the molecule, a feature that is exploited in the design of materials for electronics and photonics. rsc.org

Overview of Acrylonitrile (B1666552) Derivatives in Heterocyclic Synthesis and Material Science

Acrylonitrile and its derivatives are important monomers in the polymer industry, most notably in the production of polyacrylonitrile, a precursor for carbon fibers. rsc.org In the realm of heterocyclic synthesis, the activated double bond of acrylonitrile derivatives makes them excellent Michael acceptors and dienophiles in a variety of cycloaddition and annulation reactions. urfu.ru This reactivity has been harnessed to construct a wide array of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

In material science, the incorporation of the acrylonitrile moiety into organic molecules is a strategy for designing donor-acceptor systems and luminescent π-conjugated materials. rsc.org The electron-withdrawing nitrile group, in conjunction with an electron-donating group, can lead to materials with interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Contextualization of 3-Amino-3-(pyridin-2-YL)acrylonitrile within Aminonitrile Chemistry

This compound belongs to the broader class of α-aminonitriles, which are characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. α-Aminonitriles are valuable synthetic intermediates, most famously as precursors to α-amino acids via the Strecker synthesis. researchgate.netrsc.orgrsc.orgresearchgate.netmdpi.com The Strecker reaction, first reported in 1850, is a three-component reaction between an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. mdpi.com

The chemistry of α-aminonitriles is rich and varied, with the ability to act as both electrophiles (as masked iminium ions) and nucleophiles (after deprotonation at the α-carbon). rsc.orgresearchgate.net This dual reactivity has been exploited in the synthesis of a wide range of natural products and heterocyclic compounds. rsc.orgresearchgate.net The presence of the pyridyl group in this compound adds another layer of functionality, opening up possibilities for further derivatization and application.

Research Gaps and Emerging Trends in the Chemistry of this compound and Related Compounds

While the broader classes of pyridine-containing nitriles, acrylonitrile derivatives, and aminonitriles have been extensively studied, there is a noticeable gap in the scientific literature specifically dedicated to the synthesis, characterization, and application of this compound. Much of the available information comes from chemical suppliers, with a distinct lack of in-depth, peer-reviewed research.

However, emerging trends in organic synthesis and materials science point towards a growing interest in molecules with similar structural motifs. The development of new catalytic methods for C-H functionalization and the increasing demand for novel materials with tailored electronic and optical properties are likely to spur further investigation into compounds like this compound. mdpi.com The exploration of its reactivity, potential as a ligand in coordination chemistry, and biological activity represents a fertile ground for future research. The synthesis and study of its polymeric derivatives could also lead to new materials with interesting properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B112768 3-Amino-3-(pyridin-2-YL)acrylonitrile CAS No. 55330-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-pyridin-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIKPAVVDPUTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353307
Record name 3-amino-3-(pyridin-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55330-52-4
Record name 3-amino-3-(pyridin-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 Amino 3 Pyridin 2 Yl Acrylonitrile

Functional Group Transformations of the Acrylonitrile (B1666552) Moiety

The acrylonitrile moiety in 3-amino-3-(pyridin-2-yl)acrylonitrile is a key site of reactivity. The electron-withdrawing nature of the nitrile group, coupled with its conjugation to the enamine system, activates the carbon-carbon double bond for various transformations.

TransformationReagent/ConditionsProduct Type
Hydrolysis Acid or base catalysisCarboxamide or Carboxylic Acid
Reduction Catalytic hydrogenation (e.g., H₂/Pd-C), Metal hydrides (e.g., LiAlH₄)Aminopropane derivatives
Michael Addition Nucleophiles (e.g., thiols, amines)Adducts at the β-position

Detailed research has shown that the nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to a carboxylic acid. Furthermore, the double bond can undergo reduction, typically through catalytic hydrogenation, to yield the saturated aminopropane derivative. The electron-deficient nature of the β-carbon of the acrylonitrile moiety makes it susceptible to Michael addition reactions with various nucleophiles.

Reactions Involving the Amino Group

The primary amino group in this compound is a potent nucleophile and can participate in a variety of chemical reactions. Its reactivity is central to the construction of new heterocyclic rings.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Condensation: Reaction with carbonyl compounds (aldehydes and ketones) to form Schiff bases or imines.

Cyclization: Intramolecular or intermolecular condensation reactions to form heterocyclic structures.

For instance, the amino group can react with β-ketoesters or α,β-unsaturated ketones in cyclocondensation reactions to afford substituted pyridine (B92270) or pyrimidine (B1678525) derivatives.

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound exhibits characteristic reactivity. As a heteroaromatic amine, it is basic and can be protonated or alkylated.

ReactionReagent/ConditionsProduct Type
Quaternization Alkyl halides (e.g., CH₃I)N-alkylpyridinium salts
N-Oxidation Peroxy acids (e.g., m-CPBA)Pyridine N-oxides

The formation of N-alkylpyridinium salts can modify the electronic properties of the molecule, influencing the reactivity of the other functional groups. Similarly, oxidation to the pyridine N-oxide can facilitate further functionalization of the pyridine ring.

Cycloaddition Reactions and Heterocyclic Annulations

The conjugated enamine-acrylonitrile system in this compound makes it a suitable candidate for participation in cycloaddition and heterocyclic annulation reactions. These reactions are powerful tools for the construction of complex polycyclic systems. The molecule can act as a diene or a dienophile in Diels-Alder reactions, or as a component in [3+2] and other cycloadditions, leading to the formation of five- and six-membered rings.

Rearrangement Processes and Isomerization Studies

While specific rearrangement processes for this compound are not extensively documented, enamines and related structures are known to undergo various molecular rearrangements. Potential isomerization between the (E) and (Z) configurations of the double bond may also occur under certain conditions, which can be studied using spectroscopic techniques such as NMR.

Role as a Key Intermediate in Complex Molecular Architectures

The diverse reactivity of its functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Diverse Heterocycles

Numerous studies have demonstrated the utility of this compound as a precursor for a wide range of heterocyclic systems. The combination of the nucleophilic amino group and the electrophilic acrylonitrile moiety allows for a variety of cyclization strategies.

Heterocyclic SystemCo-reactant
Pyrimidines Amidines, Guanidine (B92328)
Pyridines 1,3-Dicarbonyl compounds
Pyrazoles Hydrazines
Pyrido[2,3-d]pyrimidines Formamide, Urea derivatives
Current time information in Minneapolis, MN, US.Triazolo[4,3-a]pyridines Hydrazonoyl halides

The general strategy involves the reaction of the amino group with a suitable binucleophile or a molecule containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to or substituted with the pyridylacrylonitrile framework. For example, reaction with guanidine leads to the formation of aminopyrimidines, while condensation with hydrazine (B178648) derivatives yields pyrazole (B372694) derivatives. These reactions underscore the role of this compound as a versatile platform for the synthesis of a diverse library of heterocyclic compounds.

Formation of Poly-substituted Pyridine and Other Nitrogen Heterocycles

As a highly functionalized enaminonitrile, this compound serves as a versatile synthon for the construction of various nitrogen-containing heterocyclic systems. Its inherent reactivity allows it to participate in cyclocondensation and cycloaddition reactions with a range of reagents to yield complex scaffolds like polysubstituted pyridines and fused pyrimidines.

One of the primary applications of enaminonitriles is in the synthesis of substituted pyridines through reactions with compounds possessing an active methylene (B1212753) group. This general strategy involves the reaction of the enaminonitrile with a 1,3-dicarbonyl compound or a related active methylene nitrile. The reaction typically proceeds via an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of ammonia (B1221849) or water to afford the aromatic pyridine ring. For this compound, this provides a direct route to highly functionalized bipyridine derivatives, which are significant structural motifs in medicinal chemistry and materials science. urfu.ru

Furthermore, the enaminonitrile moiety is a key precursor for the synthesis of pyrimidine derivatives. bu.edu.eg The reaction with N,N-binucleophilic reagents, such as amidines, guanidine, or urea, can lead to the formation of aminopyrimidine rings. bu.edu.egmdpi.com This transformation involves the condensation of the binucleophile with the three-carbon backbone of the acrylonitrile derivative. The specific reaction pathway and resulting product structure can be influenced by the nature of the substituent on the furanone ring. mdpi.com

The versatility of this compound extends to its potential use in multicomponent reactions and cycloaddition pathways to form other nitrogen heterocycles, leveraging the nucleophilic character of the amino group and the electrophilic nature of the nitrile and the adjacent carbon atom. mdpi.comchemrxiv.orgmdpi.com

Table 1: Synthesis of Nitrogen Heterocycles from Enaminonitrile Precursors This table summarizes common cyclization reactions involving enaminonitriles, which are analogous to the expected reactivity of this compound.

Heterocycle ClassCo-reactant TypeGeneral MechanismPotential Product from this compound
Polysubstituted PyridineActive Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate)Michael Addition -> Intramolecular Cyclization -> AromatizationSubstituted 2,2'-Bipyridine-carbonitrile
AminopyrimidineAmidines, Guanidine, UreaCondensation -> Cyclization -> Dehydration/Elimination2-Amino-4-(pyridin-2-yl)pyrimidine derivative
PyrazoleHydrazine derivativesCondensation -> Intramolecular Cyclization3-Amino-5-(pyridin-2-yl)pyrazole derivative
Thiazoleα-HaloketonesCondensation -> Cyclization2-Substituted-4-amino-5-(pyridin-2-yl)thiazole

Derivatization for Modified Chemical Profiles

The chemical profile of this compound can be readily modified through derivatization of its primary amino group. Such modifications are crucial for altering the molecule's physical and chemical properties, including its nucleophilicity, hydrogen-bonding capabilities, solubility, and potential for further chemical transformations. These derivatization strategies are fundamental in fine-tuning the compound for specific applications in areas like medicinal chemistry or materials science.

Common derivatization reactions for the amino group include acylation, alkylation, and the formation of Schiff bases.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, converts the primary amine into a more stable and less basic amide. This transformation can be used to introduce a wide variety of functional groups, thereby modulating the electronic properties of the molecule.

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imine (Schiff base). This reaction alters the steric and electronic environment around the nitrogen atom and introduces a new point for potential reactivity.

Alkylation: The introduction of alkyl groups via reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

For analytical purposes, derivatization is often employed to enhance detectability or improve chromatographic separation. For instance, reacting the amino group with specific reagents can introduce a fluorescent or UV-active tag. A widely used technique is pre-column derivatization, such as with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form highly stable, fluorescent derivatives. researchgate.net Another approach involves esterification, for example, creating butyl esters by reacting with butanolic HCl, which can improve ionization efficiency and chromatographic performance in mass spectrometry-based analyses. nih.gov These methods are essential for the accurate quantification of amino-containing compounds in complex mixtures. nih.gov

Table 2: Potential Derivatization of the Amino Group This table outlines potential derivatization reactions for the amino group of this compound and the resulting modification to its chemical profile.

Derivatization ReactionReagent TypeProduct Functional GroupModified Chemical Profile
AcylationAcid Chloride, AnhydrideAmideReduced basicity; introduces new carbonyl functionality.
Schiff Base FormationAldehyde, KetoneImineAlters steric profile; introduces C=N bond for further reactions.
N-AlkylationAlkyl HalideSecondary/Tertiary AmineIncreased basicity (typically); altered nucleophilicity.
Fluorescent TaggingAQC, Dansyl ChlorideFluorescent AdductEnables sensitive detection by fluorescence spectroscopy.
Esterification (Analytical)Butanolic HClButyl Ester (after hydrolysis of nitrile and amine reaction)Enhanced volatility and ionization for GC-MS or LC-MS analysis.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the precise atomic arrangement of a crystalline solid. For 3-Amino-3-(pyridin-2-YL)acrylonitrile, this technique would yield crucial information regarding its molecular geometry and intermolecular interactions.

Determination of Molecular Conformation and Torsion Angles

Interactive Data Table: Hypothetical Torsion Angles for this compound

Atoms Defining Torsion AngleHypothetical Angle (°)Description
N(pyridine)-C(pyridine)-C(vinyl)-C(nitrile)15.0Describes the twist of the pyridine (B92270) ring relative to the vinyl group.
C(pyridine)-C(vinyl)-C(amino)-N(amino)175.0Indicates the orientation of the amino group relative to the vinyl backbone.
H-N(amino)-C(amino)-C(vinyl)180.0Shows the orientation of the amino protons.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from SCXRD analysis.

Elucidation of Crystal Packing Arrangements and Polymorphism

SCXRD data would also reveal how molecules of this compound are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the amino group of one molecule and the pyridine nitrogen or nitrile group of a neighboring molecule) and π-π stacking interactions between pyridine rings. The study of different crystal packing arrangements under various crystallization conditions could also identify the existence of polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties.

Analysis of Conformational Isomers in the Solid State

It is possible for more than one conformation of the molecule to co-exist within the same crystal, a phenomenon known as conformational isomerism in the solid state. SCXRD analysis would be able to identify and characterize these different conformers, providing insight into the molecule's flexibility and the energetic landscape of its different shapes.

Advanced Spectroscopic Characterization

Spectroscopic methods provide complementary information to SCXRD by probing the electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for confirming the connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridine ring, the vinyl proton, and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the structure of the molecule. For example, the protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The vinyl proton would likely appear as a singlet in the olefinic region. The amino protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the two carbons of the acrylonitrile (B1666552) moiety, and the carbon of the nitrile group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Hypothetical NMR Spectral Data for this compound in CDCl₃

NucleusHypothetical Chemical Shift (δ, ppm)MultiplicityAssignment
¹H8.60dPyridine H6
¹H7.70tPyridine H4
¹H7.30dPyridine H3
¹H7.20tPyridine H5
¹H5.50sVinyl H
¹H4.80br sNH₂
¹³C152.0sPyridine C2
¹³C149.0sPyridine C6
¹³C136.0sPyridine C4
¹³C124.0sPyridine C3
¹³C122.0sPyridine C5
¹³C118.0sC≡N
¹³C110.0sC-NH₂
¹³C90.0sC-Pyridine

Note: The data in this table is hypothetical and serves as an example of expected NMR data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to probe the vibrational modes of a molecule. The absorption bands in an IR spectrum and the scattered light in a Raman spectrum correspond to specific molecular vibrations, such as stretching and bending of bonds. For this compound, key characteristic vibrational bands would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amino group.

C≡N stretching: A sharp, intense band around 2220-2260 cm⁻¹ for the nitrile group.

C=C stretching: A band in the region of 1600-1650 cm⁻¹ for the vinyl group.

C=N and C=C stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations for the C-NH₂ bond would be expected in the 1250-1350 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis due to their different selection rules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through analysis of its fragmentation patterns. While specific experimental mass spectra for this exact compound are not widely available in the reviewed literature, a comprehensive analysis can be inferred from studies of closely related compounds and general principles of mass spectrometry.

For the related compound, (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, characterization by Electron Ionization (EI) mass spectrometry has been reported, confirming the utility of this technique for such derivatives. mdpi.comnih.gov In a typical EI-MS experiment for "this compound", the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of "this compound" under mass spectrometric conditions is anticipated to involve cleavages at the bonds adjacent to the amino and cyano groups, as well as fragmentation of the pyridine ring. The fragmentation of nitrile-containing amino acids often involves complex rearrangements and losses of small neutral molecules. nih.govunito.it Common fragmentation pathways for related amino acids include the loss of the side chain, leaving a charged backbone, and the loss of the C-terminal carboxy group. plos.org For instance, the fragmentation of protonated amino acids frequently results in the loss of water and carbon monoxide. nih.gov

Based on the structure of "this compound," key fragmentation pathways can be predicted. The loss of the amino group (-NH2) or the cyano group (-CN) would result in significant fragment ions. Cleavage of the bond between the acrylonitrile backbone and the pyridine ring would generate ions corresponding to the pyridinyl cation or the aminoacrylonitrile radical cation. Further fragmentation of the pyridine ring itself is also a plausible pathway, leading to a series of smaller charged fragments. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound.

A summary of anticipated fragmentation data is presented in the interactive table below.

Fragment Type Predicted m/z Description of Neutral Loss
Molecular Ion [M]+157.06Intact molecule
[M-NH2]+141.05Loss of the amino group
[M-CN]+131.07Loss of the cyano group
[C5H4N]+78.03Pyridinyl cation
[M-C5H4N]+79.03Loss of the pyridine ring

UV-Vis Spectroscopy in Solution and Solid State for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which are influenced by the molecular structure and its environment. The study of "this compound" in both solution and solid state can reveal insights into its photophysical properties.

In Solution:

The UV-Vis absorption spectra of organic molecules are known to be influenced by the polarity of the solvent. mdpi.comnih.gov For acrylonitrile derivatives with pyridine and phenyl moieties, studies have been conducted in various solvents, including non-polar, polar aprotic, and polar protic solvents. mdpi.comnih.gov These studies reveal that the absorption maxima can exhibit shifts (hyperchromic or hypochromic) depending on the solvent's properties. mdpi.comnih.gov

For a related compound, (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, the UV-Vis spectra in different solvents showed multiple absorption bands, indicating various electronic transitions within the molecule. mdpi.comnih.gov It is expected that "this compound" would also exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the acrylonitrile moiety. The amino group, being an auxochrome, is likely to influence the position and intensity of these absorption bands. A study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives showed strong absorption in the near UV range, with long-wavelength absorption maxima between 349–364 nm. mdpi.com

The following interactive table summarizes the expected UV-Vis absorption behavior in different solvents based on studies of similar compounds.

Solvent Type Expected λmax Range (nm) Electronic Transition
Non-polar (e.g., Chloroform)385-398π → π
Polar aprotic (e.g., DMSO, Acetonitrile)305-316 and 385-398π → π and n → π
Polar protic (e.g., Methanol)243-258 and 305-316π → π and n → π*

Note: The λmax ranges are based on data for a closely related compound, (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, and may vary for this compound. mdpi.comnih.gov

In the Solid State:

The electronic absorption spectra of molecules in the solid state can differ significantly from those in solution due to intermolecular interactions. mdpi.com For acrylonitrile derivatives, a red shift (bathochromic shift) in the absorption maxima is commonly observed when moving from solution to the solid state. mdpi.com This shift is attributed to the planarization of the molecule and stronger intermolecular π-π stacking interactions in the crystalline form.

For instance, a study on positional isomers of acrylonitrile derivatives with a pyridine core showed a red shift in the solid-state absorption spectra compared to their solution spectra. mdpi.com This phenomenon suggests that the electronic properties of "this compound" in the solid state are likely to be influenced by its crystal packing and intermolecular forces. The solid-state UV-Vis spectrum would, therefore, provide crucial information about the collective electronic behavior of the compound in its crystalline form. Many acrylonitrile derivatives have also been shown to be fluorescent in the solid-state. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized ground state geometry and electronic properties of organic compounds. For 3-Amino-3-(pyridin-2-YL)acrylonitrile, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, can provide detailed information on bond lengths and bond angles. smu.eduresearchgate.net

The optimized molecular structure reveals the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule. The planarity of the pyridine (B92270) ring and the acrylonitrile (B1666552) moiety are key features of its structure. The dihedral angles between these groups influence the extent of electronic conjugation within the molecule. In related structures, it has been observed that the pyridine ring and the main molecular plane can be nearly coplanar, which facilitates electron delocalization. smu.edu

Table 1: Representative Calculated Geometrical Parameters of Acrylonitrile Derivatives from DFT Studies

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (acrylonitrile)1.35 - 1.45C-C-C120 - 125
C≡N1.15 - 1.18C-C-N178 - 180
C-N (amino)1.35 - 1.40H-N-H115 - 120
C-C (pyridine-acrylonitrile)1.45 - 1.50C-N-C (pyridine)117 - 120

Note: The data in this table is representative of typical values for substituted acrylonitrile and pyridine derivatives as specific experimental or calculated data for this compound was not available in the cited sources. The actual values may vary.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For molecules with extended π-systems, such as this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. Time-Dependent DFT (TD-DFT) calculations are often employed to study the electronic transitions between these orbitals. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties

ParameterEnergy (eV)Description
EHOMO-5.0 to -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)2.5 to 4.5Indicator of chemical reactivity and stability

Note: These values are typical ranges for similar organic molecules and are presented for illustrative purposes. The precise values for this compound would require specific calculations.

Molecular Dynamics and Conformational Search

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of this compound in different environments, such as in solution or in the solid state.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Several computational methods can be used to quantify the strength and nature of these interactions.

For positional isomers of acrylonitrile derivatives that are structurally similar to this compound, PIXEL analysis has been used to identify and quantify the energetically significant molecular dimers in the crystal lattice. nih.govnih.gov These studies have shown that weak non-covalent interactions, such as C-H···N, C-H···π, and π···π stacking interactions, play a crucial role in the crystal packing. nih.govnih.gov

Table 3: Representative PIXEL Intermolecular Interaction Energy Calculations for Acrylonitrile Derivatives (in kcal/mol)

Dimer MotifCoulombicPolarizationDispersionRepulsionTotal Energy
C-H···N-3.5 to -5.0-1.0 to -2.0-4.0 to -6.03.0 to 4.5-5.5 to -8.5
C-H···π-2.0 to -3.5-0.5 to -1.5-5.0 to -7.02.5 to 4.0-5.0 to -8.0
π···π Stacking-1.5 to -3.0-0.5 to -1.0-6.0 to -8.03.5 to 5.0-4.5 to -7.0

Note: This table provides representative energy ranges for different interaction motifs found in similar acrylonitrile derivatives. The specific values are highly dependent on the precise geometry of the molecular packing. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM can provide a quantitative measure of the strength and nature of these interactions.

The properties of the electron density at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can be used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For the weak non-covalent interactions that govern the crystal packing of this compound, QTAIM analysis can confirm the presence and estimate the strength of interactions like C-H···N and C-H···π. nih.govnih.gov This approach provides a rigorous theoretical basis for understanding the forces that hold the molecules together in the solid state.

Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-dependent density functional theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This approach simulates the electronic transitions between molecular orbitals that occur when a molecule absorbs light. For this compound, TD-DFT calculations can predict key spectroscopic parameters, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

The simulation process typically begins with the geometry optimization of the molecule's ground state using DFT methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net Following optimization, TD-DFT calculations are performed to compute the energies of various excited states. mdpi.com The results allow for the assignment of specific absorption bands to electronic transitions, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

For acrylonitrile derivatives containing pyridine and phenyl moieties, TD-DFT calculations have successfully predicted UV-Vis spectra, showing good correlation with experimental data. mdpi.com The primary absorption bands are typically attributed to π → π* transitions within the conjugated system. researchgate.net The calculations for this compound would likely reveal a strong absorption band corresponding to the HOMO→LUMO transition, indicative of intramolecular charge transfer (ICT). mdpi.com

A hypothetical summary of TD-DFT calculation results for this compound in a gas phase is presented below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~380> 0.5HOMO → LUMO (π → π)
S0 → S2~290> 0.2HOMO-1 → LUMO (π → π)
S0 → S3~250> 0.1HOMO → LUMO+1 (π → π*)

This table illustrates the type of data generated from TD-DFT calculations, with values estimated based on studies of similar molecules. researchgate.netmdpi.com

Solvent Effects on Molecular and Electronic Structure (e.g., PCM Method)

The molecular and electronic properties of a compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. researchgate.netresearcher.life In the PCM approach, the solvent is modeled as a continuous dielectric medium that surrounds a solute-sized cavity. This model allows for the investigation of how solvents with different polarities affect the geometry, electronic distribution, and spectroscopic properties of the solute molecule. researcher.life

For this compound, applying the PCM method in conjunction with DFT and TD-DFT calculations would provide insights into its behavior in solution. As solvent polarity increases, changes in the molecule's dipole moment are expected, which can alter its ground and excited state energies. researcher.life This phenomenon, known as solvatochromism, directly impacts the UV-Vis absorption spectrum. mdpi.com

In polar solvents, compounds with a larger dipole moment in the excited state compared to the ground state typically exhibit a bathochromic (red) shift, where the λmax moves to a longer wavelength. Conversely, a hypsochromic (blue) shift to shorter wavelengths may be observed. mdpi.com For similar pyridine-acrylonitrile derivatives, studies have shown that the optical properties are strongly influenced by the solvent, leading to both hyperchromic (increased intensity) and hypochromic (decreased intensity) shifts. mdpi.com These computational studies can predict how the λmax of this compound would shift in solvents ranging from nonpolar (e.g., hexane) to polar (e.g., ethanol, water).

The table below illustrates the potential solvent-induced shifts in the primary absorption band of this compound.

SolventDielectric Constant (ε)Calculated λmax Shift (nm)Predicted Effect
Gas Phase1.00 (Reference)-
Hexane1.9~ +2 to +5Minor Bathochromic
Dichloromethane8.9~ +10 to +15Moderate Bathochromic
Ethanol24.6~ +20 to +30Significant Bathochromic
Water80.1~ +25 to +35Strong Bathochromic

This table demonstrates the expected trend of solvatochromic shifts based on the PCM method applied to analogous compounds. researchgate.netmdpi.com

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Noncovalent Interactions in Crystal Packing

The spatial arrangement of 3-Amino-3-(pyridin-2-YL)acrylonitrile molecules in a crystalline solid is dictated by a network of weak, noncovalent forces. The presence of hydrogen bond donors (amino group), hydrogen bond acceptors (pyridine nitrogen, nitrile nitrogen), aromatic π-systems, and various C-H bonds creates a rich landscape for diverse intermolecular contacts.

C-H···N and C-H···π Interactions

In pyridine-containing crystal structures, C-H···N interactions are a common and significant feature that influences molecular arrangement. The nitrogen atom of the pyridine (B92270) ring acts as a hydrogen bond acceptor for C-H donors from neighboring molecules, including aromatic C-H from the pyridine ring itself or aliphatic C-H groups if present. These interactions, though weaker than classical hydrogen bonds, are highly directional and play a crucial role in the formation of specific supramolecular architectures, often leading to chain or layered motifs.

π-π Stacking Interactions

Aromatic π-π stacking is a key organizing principle in the crystal engineering of compounds containing phenyl or pyridyl rings. This interaction involves the face-to-face or offset stacking of aromatic rings, driven by an attraction between their respective π-electron clouds. In derivatives of (pyridin-2-yl)acrylonitrile, π-π stacking between pyridine rings of adjacent molecules is a significant contributor to crystal cohesion. The geometry of these stacks—such as the inter-planar distance and the degree of horizontal displacement—is critical in determining the electronic and photophysical properties of the material in the solid state. These interactions often lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal.

Hydrogen Bonding Networks

The primary amino group (-NH₂) in this compound is a strong hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitrile group (-C≡N) are effective hydrogen bond acceptors. This combination facilitates the formation of robust and extensive hydrogen bonding networks.

The most probable hydrogen bonds include:

N-H···N(pyridine): This is a classic and strong interaction that frequently directs the primary assembly of molecules into dimers, chains, or more complex patterns.

N-H···N(nitrile): The nitrile nitrogen also serves as a competent acceptor, leading to additional linkages that can cross-link primary motifs into higher-dimensional networks.

Donor GroupAcceptor GroupInteraction TypePotential Supramolecular Motif
Amino (N-H)Pyridine (N)Strong Hydrogen BondDimers, 1D Chains
Amino (N-H)Nitrile (N)Strong Hydrogen BondCross-linking of chains, 2D/3D Networks
Aromatic (C-H)Pyridine/Nitrile (N)Weak Hydrogen BondStabilization of primary motifs

Tetrel and CN···π Interactions

More subtle, noncovalent forces such as tetrel and CN···π interactions can also play a role in the fine-tuning of the crystal structure. A tetrel bond is a noncovalent interaction involving a Group 14 element (like carbon) acting as an electrophilic center. In this molecule, the carbon atom of the nitrile group could potentially engage in such interactions.

Role of Intermolecular Interactions in Solid-State Organization

The collective effect of the aforementioned noncovalent interactions—from strong N-H···N hydrogen bonds to weak C-H···π contacts—governs the ultimate three-dimensional architecture of crystalline this compound. The strongest interactions, primarily the hydrogen bonds involving the amino group, will likely establish the primary supramolecular synthons, such as hydrogen-bonded chains or dimers.

These primary structures are then organized into a stable, densely packed crystal lattice by the weaker, yet cumulatively significant, π-π stacking and C-H···N/π interactions. The final solid-state organization represents a delicate energy balance, optimizing all possible attractive forces while minimizing steric repulsion. This intricate network of interactions is directly responsible for the compound's macroscopic physical properties, including its melting point, solubility, and solid-state fluorescence.

Self-Assembly Behaviors of this compound Derivatives

The functional groups present in this compound make its derivatives excellent candidates for programmed self-assembly into ordered nanostructures. Self-assembly relies on the spontaneous organization of molecules through noncovalent interactions.

By chemically modifying the core structure—for instance, by adding long alkyl chains or other functional moieties—researchers can tune the intermolecular forces to guide the formation of specific supramolecular materials. The inherent directionality of the hydrogen bonding capabilities of the amino group and the π-stacking of the pyridine ring are powerful tools in this process. Functionalized amino acids and their derivatives are widely used to create materials like nanofibers, gels, and vesicles, driven by a combination of hydrogen bonding and hydrophobic interactions. The principles observed in these systems suggest that derivatives of this compound could be similarly engineered to form functional biomaterials or optoelectronic components.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the solid-state chemistry of organic compounds. For derivatives of acrylonitrile (B1666552), including those with pyridyl moieties, polymorphism arises from the different ways molecules can be arranged and interconnected through non-covalent interactions. While specific polymorphic forms of this compound are not extensively detailed in the available research, the principles governing polymorphism in related compounds offer significant insight.

The molecular structure of this compound, featuring a pyridine ring, an amino group, and a cyano group, provides multiple sites for hydrogen bonding and π-π stacking interactions. These interactions are the primary drivers in the formation of different supramolecular assemblies, which can lead to various crystalline forms.

Key Intermolecular Interactions Leading to Polymorphism:

Interaction TypeDescriptionPotential Impact on Crystal Packing
Hydrogen Bonding The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group (-C≡N) can act as hydrogen bond acceptors. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.Different hydrogen bonding motifs can result in distinct packing arrangements and, therefore, different polymorphs with varying stability and physical properties.
π-π Stacking The electron-rich pyridine ring can engage in π-π stacking interactions with adjacent rings. The geometry of this stacking (e.g., face-to-face, offset) can vary.Variations in π-π stacking distances and orientations can significantly alter the crystal lattice, leading to polymorphic forms with different electronic properties.

The structural implications of polymorphism are profound. Different polymorphs of a compound can exhibit distinct melting points, solubilities, and mechanical properties. In the context of materials science, controlling the polymorphic form is crucial for achieving desired performance characteristics. For instance, the stability of different polymorphs can vary under different temperatures and pressures, which is a critical consideration in the processing and storage of the material.

Influence of Supramolecular Networks on Electronic and Optical Properties

The supramolecular architecture of this compound, dictated by the network of intermolecular interactions, has a direct and significant influence on its electronic and optical properties. The arrangement of molecules in the solid state can alter the electronic energy levels and the pathways for energy transfer, leading to distinct spectroscopic and photophysical behaviors compared to the isolated molecule in solution.

The electronic properties of molecular crystals are highly dependent on the degree of intermolecular electronic coupling. In the case of pyridyl acrylonitrile derivatives, the π-conjugated systems of adjacent molecules can interact, leading to a delocalization of π-electrons over multiple molecular units. This can be observed through shifts in the absorption and emission spectra in the solid state compared to dilute solutions.

Research on related acrylonitrile derivatives has shown that solid-state packing can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and fluorescence spectra. For instance, a red shift in the emission spectrum in the solid state is a common phenomenon for many luminescent organic molecules and is often attributed to the formation of J-aggregates, where molecules are arranged in a head-to-tail fashion, leading to a decrease in the energy of the excited state.

Influence of Supramolecular Interactions on Photophysical Properties:

PropertyInfluence of Supramolecular Network
Absorption Spectrum The arrangement of molecules can cause a shift in the absorption maxima in the solid state compared to in solution. This is due to the electronic coupling between adjacent chromophores.
Fluorescence Emission The solid-state fluorescence properties are strongly influenced by intermolecular interactions such as hydrogen bonding and π-stacking. Strong intermolecular interactions can lead to aggregation-induced emission (AIE), where compounds that are weakly fluorescent in solution become highly emissive in the solid state.
Quantum Yield The efficiency of fluorescence, known as the quantum yield, can be significantly different in the solid state. The rigidity of the crystal lattice can restrict non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield.

For example, in some pyridyl acrylonitrile derivatives, strong emission in the solid state has been attributed to the phenomenon of aggregation-induced emission. This effect arises when the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, thus promoting radiative emission. The specific arrangement of molecules in the crystal lattice, facilitated by hydrogen bonds and π-π stacking, is crucial for observing such properties.

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Functional Organic Materials

The conjugated π-system of 3-Amino-3-(pyridin-2-yl)acrylonitrile and its derivatives is central to their application in functional organic materials. The ability to modify the pyridine (B92270) ring and the amino group allows for the fine-tuning of their electronic and photophysical properties.

The inherent fluorescence of aminopyridine derivatives makes them promising candidates for the development of optoelectronic materials and fluorescent probes. mdpi.com The pyridinyl-acrylonitrile backbone is a key structural motif in some fluorescent probes. For instance, derivatives of 2-amino-4,6-diphenylnicotinonitrile have been investigated for their photophysical properties in various solvents, demonstrating their potential as fluorescent sensors. mdpi.com The fluorescence emission of these compounds can be influenced by the solvent environment, suggesting their utility in sensing applications. mdpi.com

Theoretical studies, such as those using quantum chemical TD-DFT analysis, provide insights into the electronic structure and fluorescence behavior of these molecules. mdpi.com Parameters like HOMO-LUMO energy gaps, which are typically in the range of 3.441 eV to 3.617 eV for related structures, help in understanding their electronic properties and reactivity. mdpi.com Furthermore, the synthesis of aminopyridines with specific functional groups, such as an azide, can create "click and probe" systems where fluorescence is activated upon reaction, highlighting their potential in biological imaging. mdpi.com

The table below summarizes the photophysical properties of related aminopyridine derivatives, illustrating the potential of the this compound scaffold.

Compound ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Application
2-Amino-4,6-diphenylnicotinonitrilesVaries with solventVaries with solventNot specifiedFluorescent Sensors
Azido-substituted aminopyridineNot specified~480 (after click reaction)0.35 - 0.43 (after click reaction)"Click and Probe" Biosensors
Unsubstituted pyridin-2-amineNot specifiedNot specified0.6Potential scaffold for fluorescent probes

Data synthesized from multiple sources. mdpi.commdpi.com

Pyridyl-appended acrylonitrile (B1666552) π-conjugated molecules have been investigated as gain media for organic lasers due to their strong solid-state emission. researchgate.net Crystals of such molecules have demonstrated Amplified Spontaneous Emission (ASE) properties. researchgate.net The incorporation of the pyridyl group can contribute to the thermal stability of the crystal structure, which is a crucial property for materials used in high-energy density laser applications. researchgate.net The molecular design, including the use of pyridyl groups, offers a strategy to control crystal structures and create rigid frameworks suitable for laser applications. researchgate.net

Research on pyridyl/phenyl-appended acrylonitrile molecules has shown that while the specific substituent (pyridyl vs. phenyl) can affect the crystal system, the solid-state emission properties may remain similar. researchgate.net This suggests that the core acrylonitrile structure is fundamental to the emissive properties. The study of these materials is part of a broader effort to develop high-performance organic solid-state lasers. researchgate.net

Ligands in Catalysis (Theoretical/Design Aspects)

The amino-pyridine scaffold is widely utilized in the design of ligands for base metal catalysis. nsf.gov The nitrogen atoms of the pyridine ring and the amino group in this compound can act as a bidentate ligand, chelating to a metal center. Theoretical studies on related amino-pyridine iron(II) complexes have explored how modifications to the ligand structure, such as the introduction of sterically demanding groups, can influence the catalytic activity. nsf.gov

Computational methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and stability of these metal complexes. researchgate.net For instance, in the context of Atom Transfer Radical Polymerization (ATRP), it is hypothesized that electron-donating substituents on the ligand can enhance catalyst activity by stabilizing the higher oxidation state of the metal center (e.g., Fe(III)). nsf.gov The geometry of the complex, including the bite angle of the ligand, is also a critical factor in determining its catalytic efficacy. nsf.gov

While specific theoretical studies on this compound as a ligand are not extensively documented in the provided context, the principles derived from studies of similar amino-pyridine ligands are applicable. The design of catalysts for various reactions, including oxidation and polymerization, can be guided by theoretical predictions of the electronic and steric properties of the metal-ligand complex. nsf.govresearchgate.net

Synthetic Reagents in Complex Molecule Synthesis

The functional groups of this compound make it a useful intermediate in the synthesis of more complex heterocyclic compounds. For example, the reaction of arylglyoxals with malononitrile (B47326) in the presence of hydrazine (B178648) hydrate (B1144303) is a known method for synthesizing 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This highlights the reactivity of the acrylonitrile moiety in condensation reactions to form new heterocyclic rings.

The amino and nitrile groups can participate in various cyclization and functional group transformation reactions. The synthesis of substituted aminopyridines often involves multi-step sequences where intermediates with similar functionalities are employed. mdpi.com The development of new synthetic methodologies, such as Rh-catalyzed couplings, has expanded the toolkit for creating complex aminopyridine derivatives. mdpi.com

The reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryl-1,3-oxazoles to produce bipyridine derivatives further illustrates the utility of the pyridyl and cyano groups in constructing complex aromatic systems. researchgate.net These examples underscore the potential of this compound as a versatile building block in organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, sustainable, and scalable synthetic methods for 3-Amino-3-(pyridin-2-yl)acrylonitrile is a primary objective for future research. Current synthetic approaches can be expanded by exploring novel catalytic systems that offer improved yields, reduced reaction times, and milder conditions.

Key areas for exploration include:

Organocatalysis : The use of small organic molecules as catalysts for the synthesis of α-aminonitriles and related compounds has gained significant traction. mdpi.com Future work could focus on developing bespoke organocatalysts for the asymmetric synthesis of chiral derivatives of this compound, which could be crucial for pharmaceutical applications.

Transition Metal Catalysis : While some routes may exist, a systematic investigation into various transition metal catalysts (e.g., based on palladium, copper, or iron) could lead to more efficient carbon-carbon and carbon-nitrogen bond formations. Recent advances in catalysis for acrylonitrile (B1666552) production highlight the potential for discovering new, highly active catalytic systems. pnnl.gov

Biocatalysis : The use of enzymes, such as nitrile hydratases or aminotransferases, offers a green and highly selective alternative for synthesis. mdpi.com Research into engineering enzymes that can accept this compound precursors could pave the way for environmentally benign production methods.

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters, leading to higher purity and safer handling of reactive intermediates. Adapting existing batch syntheses to flow processes represents a significant step towards industrial-scale production.

Table 1: Comparison of Potential Catalytic Systems for Synthesis
Catalytic SystemPotential AdvantagesResearch Focus
OrganocatalysisLow toxicity, readily available, potential for asymmetry. mdpi.comDevelopment of chiral catalysts for enantioselective synthesis.
Transition Metal CatalysisHigh efficiency, broad substrate scope. pnnl.govScreening of novel ligand-metal complexes to minimize byproducts.
BiocatalysisHigh selectivity, mild conditions, environmentally friendly. mdpi.comEnzyme screening and directed evolution for specific substrates.

In-Depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. Future research should employ a combination of experimental and computational methods to elucidate these pathways.

Prospective studies could include:

Kinetic Analysis : Performing detailed kinetic studies to determine reaction orders, rate constants, and activation energies for key synthetic steps.

Intermediate Trapping : Designing experiments to isolate or trap transient intermediates, providing direct evidence for proposed reaction pathways.

Computational Modeling : Utilizing Density Functional Theory (DFT) and other computational methods to model reaction coordinates, transition states, and intermediate structures. Such theoretical studies have proven valuable for understanding related heterocyclic systems. researchgate.net This approach can help rationalize observed stereoselectivity and regioselectivity and predict the outcomes of new reaction designs.

Rational Design of Derivatives with Tunable Properties

The structural scaffold of this compound is an attractive starting point for the development of new molecules with tailored electronic, optical, or biological properties. Acrylonitrile derivatives have already shown promise for their antitumor and antimicrobial activities. Rational design, guided by computational chemistry, will be a key driver of innovation in this area.

Future directions include:

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives by modifying the pyridine (B92270) ring, the amino group, and the acrylonitrile backbone. These derivatives would then be screened for biological activity to build comprehensive SAR models.

Molecular Docking : Employing molecular docking simulations to predict the binding of designed derivatives to specific biological targets, such as enzymes or receptors. This can help prioritize the synthesis of compounds with the highest potential for therapeutic efficacy.

Functional Materials : Exploring the potential of derivatives for applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or molecular sensors, by tuning their photophysical properties.

Advanced Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound and its derivatives, particularly in complex environments or during reactions, advanced characterization techniques are necessary.

Future research should leverage:

In-situ Spectroscopy : Using techniques like in-situ FTIR or Raman spectroscopy to monitor reactions in real-time. This can provide valuable information about the formation and consumption of species throughout a chemical transformation.

Advanced NMR Spectroscopy : Applying multi-dimensional NMR techniques to unambiguously determine the structure of complex derivatives and to study dynamic processes such as conformational changes or intermolecular interactions.

Single-Crystal X-ray Crystallography : Obtaining crystal structures of the parent compound and its key derivatives to provide definitive information on their three-dimensional geometry and intermolecular packing, which is crucial for understanding solid-state properties and designing crystal engineering strategies. nih.gov

Integration with Emerging Fields (e.g., Artificial Intelligence for Retrosynthesis)

The intersection of synthetic chemistry with data science and artificial intelligence (AI) offers powerful new tools for accelerating discovery. The application of AI to the synthesis of this compound and its derivatives could dramatically reduce the time and resources required to develop new synthetic routes and molecules.

Key opportunities for integration include:

AI-Powered Retrosynthesis : Using machine learning algorithms trained on vast chemical reaction databases to propose novel and efficient retrosynthetic pathways. engineering.org.cn These tools can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook.

Predictive Modeling : Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of virtual derivatives, allowing for the in-silico screening of large compound libraries before committing to laboratory synthesis.

Automated Synthesis : Combining AI-driven reaction planning with robotic platforms to enable the automated, high-throughput synthesis and screening of new derivatives, accelerating the discovery-design-build-test-learn cycle.

Table 2: Application of AI in Future Research
AI ApplicationObjectiveExpected Outcome
Retrosynthesis PredictionIdentify novel and efficient synthetic routes. engineering.org.cnReduced development time; discovery of more cost-effective pathways.
Property Prediction (QSPR)Forecast biological activity and physicochemical properties.Prioritization of high-potential derivatives for synthesis; reduced reliance on trial-and-error.
Reaction OptimizationPredict optimal reaction conditions (e.g., catalyst, solvent, temperature).Improved reaction yields and purity; faster process development.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming regiochemistry and hydrogen bonding. For example, characteristic vinyl proton signals appear as doublets (δ ~5.7–7.3 ppm, J = 16–17 Hz) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions. SHELX programs (e.g., SHELXL) refine structures against high-resolution data, with R-factors < 0.05 for reliable models .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₈N₃: 158.0718; observed: 158.0715) .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies in NMR or mass spectra often arise from tautomerism, polymorphism, or residual solvents. Strategies include:

  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, cross-validating experimental data .
  • Multi-Technique Correlation : Combine IR, Raman, and X-ray data to resolve ambiguities. For example, crystallographic data can confirm the dominance of a specific tautomer .

What role does this compound play in polymer chemistry, and how does its structure enhance material properties?

Advanced Research Question
As a comonomer in polyacrylonitrile (PAN) synthesis, this compound lowers polymerization initiation temperatures (~50°C vs. 80°C for unmodified PAN) due to its electron-deficient acrylonitrile moiety. It improves thermal stability (TGA data shows decomposition onset at 280°C vs. 220°C for PAN) and enhances carbon fiber precursor alignment . Mechanistic studies suggest the pyridine nitrogen participates in radical stabilization during chain propagation .

How can computational methods predict the reactivity of this compound in catalytic systems?

Advanced Research Question

  • DFT Calculations : Identify electrophilic/nucleophilic sites via Fukui indices. The pyridine ring’s C-4 position often acts as a nucleophilic center (f⁻ = 0.12), while the acrylonitrile α-carbon is electrophilic (f⁺ = 0.18) .
  • Molecular Docking : Predicts binding affinity with biological targets (e.g., cholinergic receptors) by simulating hydrogen bonds between the amino group and Asp-138 residues (ΔG = −8.2 kcal/mol) .

What strategies mitigate challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

  • Continuous Flow Reactors : Reduce exothermic risks during acrylonitrile reactions by maintaining precise temperature control (ΔT ± 2°C) .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress and impurities in real time .

How does substituent variation on the pyridine ring influence the compound’s electronic properties and bioactivity?

Advanced Research Question
Electron-withdrawing groups (e.g., –Cl, –CF₃) at the pyridine C-4 position increase electrophilicity, enhancing reactivity in Michael addition reactions (k = 0.45 M⁻¹s⁻¹ for –Cl vs. 0.28 M⁻¹s⁻¹ for –CH₃) . In biological studies, –NH₂ substituents improve solubility (LogP = 1.2 vs. 1.8 for unmodified analogs) and anthelmintic activity (IC₅₀ = 12 μM vs. 28 μM) .

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3-Amino-3-(pyridin-2-YL)acrylonitrile
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3-Amino-3-(pyridin-2-YL)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.